molecular formula C23H24N4OS B2746663 1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone CAS No. 941992-30-9

1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone

Cat. No.: B2746663
CAS No.: 941992-30-9
M. Wt: 404.53
InChI Key: GPGMLHYXLRGPRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone is a complex organic compound that features a piperazine ring, a pyridazine ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with phenyl isocyanate under controlled conditions.

    Synthesis of the Pyridazine Ring: The pyridazine ring is often synthesized via the reaction of hydrazine with a suitable diketone, followed by cyclization.

    Thioether Linkage Formation: The final step involves the coupling of the piperazine and pyridazine rings through a thioether linkage. This can be achieved by reacting the piperazine derivative with a pyridazine thiol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, which may affect the carbonyl group or other reducible functionalities.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: May be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, while the pyridazine ring may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Phenylpiperazin-1-yl)-2-(pyridazin-3-ylthio)ethanone: Lacks the o-tolyl group, which may affect its binding properties and biological activity.

    1-(4-Phenylpiperazin-1-yl)-2-((6-phenylpyridazin-3-yl)thio)ethanone: Contains a phenyl group instead of an o-tolyl group, potentially altering its chemical and biological properties.

Uniqueness

1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone is unique due to the presence of both the piperazine and pyridazine rings, as well as the thioether linkage. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4OS/c1-18-7-5-6-10-20(18)21-11-12-22(25-24-21)29-17-23(28)27-15-13-26(14-16-27)19-8-3-2-4-9-19/h2-12H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGMLHYXLRGPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.